Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-

Medicinal Chemistry Regioisomer Identification Chromatographic Purity

Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl- (CAS 87125-64-2) is an unsymmetrical diarylmethane composed of two 5-methylfuran rings bridged through a central methine carbon to a 3,4-dimethoxyphenyl substituent. With a molecular formula of C19H20O4 and molecular weight of 312.36 g/mol, this solid compound exhibits solubility in common organic solvents and a reported melting point of approximately 62 °C.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 87125-64-2
Cat. No. B12901616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-
CAS87125-64-2
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=CC(=C(C=C2)OC)OC)C3=CC=C(O3)C
InChIInChI=1S/C19H20O4/c1-12-5-8-16(22-12)19(17-9-6-13(2)23-17)14-7-10-15(20-3)18(11-14)21-4/h5-11,19H,1-4H3
InChIKeyCZQFZCGMDNUGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl- (CAS 87125-64-2): Procurement-Grade Structural Profile


Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl- (CAS 87125-64-2) is an unsymmetrical diarylmethane composed of two 5-methylfuran rings bridged through a central methine carbon to a 3,4-dimethoxyphenyl substituent . With a molecular formula of C19H20O4 and molecular weight of 312.36 g/mol, this solid compound exhibits solubility in common organic solvents and a reported melting point of approximately 62 °C [1]. The compound is synthesized via acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde with 2-methylfuran, a reaction that can achieve yields of approximately 80% or higher under optimized conditions [2]. Its structural classification as a heteroaromatic diarylmethane places it within a scaffold class recognized for substitution-pattern-dependent bioactivity and utility as a synthetic intermediate in medicinal chemistry and materials science [3].

3,4-Dimethoxy regioisomer for SAR consistency
Ambient solid; compatible with automated solid-dispensing
Dual furan scaffold for orthogonal derivatization

Why 3,4-Dimethoxy Regioisomer Furan 87125-64-2 Cannot Be Swapped with Its 2,4-Dimethoxy Analog


Diarylmethane furan derivatives in this series share the same core architecture but differ critically in the substitution pattern of the dimethoxyphenyl ring—a variable known to modulate molecular recognition, pharmacokinetics, and material properties [1]. The target compound (3,4-dimethoxy substitution) and its closest structural analog, CAS 144334-80-5 (2,4-dimethoxy substitution), possess identical molecular formulae and weights yet are chromatographically distinguishable regioisomers whose methoxy positional isomerism alters hydrogen-bonding geometry, π-stacking capacity, and dipole moment . In diarylmethane-based drug design, even single-position methoxy shifts on the aryl ring have been shown to change bioactivity profiles and selectivity, making unverified substitution a risk in lead optimization, SAR studies, and patent-driven discovery programs [2]. The quantitative evidence below demonstrates where CAS 87125-64-2 provides measurable differentiation that justifies procurement of the specific regioisomer rather than a generic analog.

Target: 3,4-Dimethoxy
Substitute: 2,4-Dimethoxy
Regioisomeric identity
Distinct IUPAC, HPLC, NMR; unambiguous assignment
Shared MW/formula; co-elution risk without specific method
Binding geometry
3,4-catechol-like H-bonding and π-stacking
2,4-pattern may shift target engagement and selectivity
SAR interpretation
Enables regioisomer-specific structure-activity attribution
May confound SAR if mis-assigned; requires regioisomer purity verification

Quantitative Differentiation Evidence: Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl- vs. Structural Analogs


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution Pattern Defines Chromatographic Identity

CAS 87125-64-2 (3,4-dimethoxy substitution) and CAS 144334-80-5 (2,4-dimethoxy substitution) are regioisomers with identical molecular formula C19H20O4 and identical molecular weight of 312.36 g/mol, yet their distinct IUPAC names—2-[(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran versus 2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran—reflect non-superimposable connectivity that produces unique HPLC retention times, NMR chemical shifts, and MS/MS fragmentation patterns, enabling unambiguous analytical discrimination [1]. This regioisomeric distinction is critical in pharmaceutical lead optimization, where the 3,4-dimethoxy pattern can engage catechol-binding pockets differently than the 2,4-dimethoxy pattern, potentially altering target affinity [2].

Regioisomeric Identity
Head-to-head
3,4-dimethoxy vs 2,4-dimethoxy substitution
Distinct HPLC, NMR, MS/MS
Ensures regioisomer assignment in SAR libraries
Co-purchase risk: 2,4-isomer (CAS 144334-80-5) shares MW/formula
Medicinal Chemistry Regioisomer Identification Chromatographic Purity

Thermophysical Property Benchmark: Melting Point of 62 °C Distinguishes 87125-64-2 from Lower-Melting Analog 13679-43-1

The target compound exhibits a melting point of approximately 62 °C and a specific gravity of 1.16–1.17, consistent with a crystalline solid at ambient temperature [1]. In contrast, the simpler bis(5-methylfuran-2-yl)methane analog (CAS 13679-43-1) has a boiling point of 107–108 °C at 11 Torr and density of 1.026 g/cm³ at 15 °C, properties consistent with a lower-molecular-weight liquid or low-melting solid of markedly different phase behavior . The 62 °C melting point of 87125-64-2 facilitates purification by recrystallization and simplifies solid-state handling in parallel synthesis workflows, whereas the liquid nature of analog 13679-43-1 requires distillation-based purification.

Melting Point Benchmark
Cross-study comparable
mp ~62 °C (solid at ambient) vs analog bp 107–108 °C/11 Torr (liquid)
Facilitates recrystallization and solid-dispensing workflows
Solid-state handling may simplify purification
Process Chemistry Crystallization Thermal Analysis

Synthetic Accessibility from Biomass-Derived Aldehydes: 3,4-Dimethoxybenzaldehyde Condensation Yields ≥80%

The condensation of 3,4-dimethoxybenzaldehyde with 2-methylfuran over supported acidic ionic liquid catalysts (acidic SILCs) has been shown to proceed with yields of approximately 80% or higher for the corresponding condensed products under mild reaction conditions [1]. This synthetic efficiency is comparable to or exceeds that reported for other aldehyde substrates (e.g., furfural, glycolaldehyde) in the same catalytic system, positioning 3,4-dimethoxybenzaldehyde among the more reactive biomass-derivable aldehydes for diarylmethane furan synthesis. The two 5-methylfuran rings in the product provide additional sites for subsequent functionalization (e.g., electrophilic substitution at the furan 3- and 4-positions) that are absent in mono-furan analogs such as (3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol .

Synthetic Yield
Cross-study comparable
≥80% from 3,4-dimethoxybenzaldehyde + 2-methylfuran
Supports scalable procurement for library synthesis
Yield ranks among top-performing aldehydes in tested system
Green Chemistry Biomass Conversion Synthetic Methodology

Class-Level Scaffold Validation: Diarylmethane Hetaryl Substitution Pattern Is a Recognized Driver of Differential Bioactivity

Contemporary synthetic methodology literature explicitly identifies that the bioactivity of diarylmethane-based drug candidates is 'typically affected by the substitution pattern of their arene units' [1]. Within the heteroaromatic diarylmethane subclass, compounds bearing electron-rich furan and dimethoxyphenyl rings—such as CAS 87125-64-2—are positioned as privileged scaffolds for developing highly potent, chiral, nonracemic drugs. The 3,4-dimethoxy motif in particular is a recognized pharmacophoric element in numerous bioactive lignans and neolignans (e.g., phillygenin, fargesol), where it contributes to antioxidant, anti-inflammatory, and anticancer activities through hydrogen bonding, π–π stacking, and metabolic stability imparted by the catechol-like substitution [2][3]. This class-level precedent supports the prioritization of the 3,4-dimethoxy regioisomer over the 2,4-dimethoxy variant for programs targeting these biological pathways.

Scaffold Validation
Class-level inference
3,4-dimethoxy motif recognized in bioactive lignans (e.g., phillygenin)
Prioritizes this regioisomer for initial screening
No direct IC50 data; class-level inference
Drug Discovery Medicinal Chemistry Scaffold-Based Design

Molecular Weight Differential vs. Mono-Furan Analogs Expands Chemical Space and Functionalization Sites

With a molecular weight of 312.36 g/mol and bearing two 5-methylfuran rings, CAS 87125-64-2 offers twice the number of furan functionalization sites compared to mono-furan analogs such as (3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol (MW 248.27 g/mol; CAS not specified but structurally related) . Each 5-methylfuran ring presents reactive positions at C-3 and C-4 for electrophilic substitution, enabling sequential or orthogonal derivatization strategies that are geometrically impossible in single-furan congeners. Additionally, the increased molecular weight and lipophilicity (cLogP estimated at ~4.0 based on structural analogs) place this compound in a property space attractive for CNS-targeted fragment-based drug discovery (typically MW 300–400, cLogP 3–5) [1].

MW & Furan Sites
Cross-study comparable
MW 312.36; 2 furan rings, 4 electrophilic sites vs mono-furan 248.27, 2 sites
Enables larger, more diverse compound libraries
cLogP shift ~+1 to +1.5; aligns with CNS lead-like space
Chemical Biology Synthetic Chemistry Molecular Diversity

High-Confidence Application Scenarios for CAS 87125-64-2 Based on Quantitative Differentiation Evidence


Regioisomer-Specific Medicinal Chemistry SAR Libraries

Programs investigating diarylmethane-based kinase inhibitors, GPCR modulators, or epigenetic probes can use the 3,4-dimethoxy substitution pattern of CAS 87125-64-2 as a defined structural variable. The unambiguous regioisomeric identity—distinct from the 2,4-dimethoxy analog CAS 144334-80-5—ensures that any observed SAR trends are attributable to the 3,4-dimethoxy pharmacophore rather than to an isomeric impurity [1]. The solid-state nature (mp ~62 °C) enables accurate weighing and parallel library synthesis using automated solid-dispensing platforms [2].

Biomass-Derived Building Block for Sustainable Polymer Chemistry

The demonstrated synthetic accessibility of the diarylmethane furan core via acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde (a lignin-derived aromatic aldehyde) with 2-methylfuran (a biomass-derived platform chemical) in yields exceeding 80% positions CAS 87125-64-2 as a candidate monomer for bio-based resins, coatings, or thermosets [3]. The two furan rings provide crosslinking sites through Diels-Alder or electrophilic aromatic substitution chemistry, offering higher crosslink density than mono-furan analogs [4].

Chromatographic Reference Standard for Regioisomeric Purity Analysis

Because CAS 87125-64-2 and its 2,4-dimethoxy regioisomer (CAS 144334-80-5) share identical molecular weight and formula, they pose a co-elution risk on standard reverse-phase HPLC. Certified reference material of 87125-64-2, with documented regioisomeric purity, can serve as a retention-time marker and system suitability standard in QC laboratories developing separation methods for dimethoxy-substituted diarylmethane libraries, ensuring that regioisomeric cross-contamination does not confound biological assay results [1].

CNS-Focused Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 312.36 g/mol, estimated cLogP of ~4.0, and two hydrogen-bond-accepting furan oxygens plus two methoxy groups, CAS 87125-64-2 resides in property space overlapping with CNS lead-like criteria (MW 300–400, cLogP 3–5, HBA 2–4) [4]. The 3,4-dimethoxyphenyl moiety is a privileged fragment in CNS-active natural products (e.g., phillygenin), and the dual-furan architecture permits vectorial growth into unexplored chemical space not accessible from simpler mono-furan fragments [5].

Application
Selection Property
Validation Focus
Regioisomer-Specific SAR Libraries
Unambiguous 3,4-dimethoxy regioisomeric identity
Regioisomeric purity by HPLC/NMR; differentiation from 2,4-isomer
Biomass-Derived Polymer Building Block
High synthetic efficiency from biomass aldehydes
Polymerization reactivity; crosslink density via dual furan sites
Chromatographic Reference Standard
Distinct retention time vs 2,4-dimethoxy regioisomer
Co-elution risk assessment; method system suitability
CNS Fragment-Based Discovery
MW and lipophilicity within CNS lead-like criteria
CNS property profiling; vectorial growth from furan scaffolds
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